molecular formula C16H12O5 B1353244 2',4'-Dihydroxy-3,4-methylenedioxychalcone CAS No. 6962-62-5

2',4'-Dihydroxy-3,4-methylenedioxychalcone

Cat. No.: B1353244
CAS No.: 6962-62-5
M. Wt: 284.26 g/mol
InChI Key: SQQNYFMYKXCRKD-ORCRQEGFSA-N
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Description

2’,4’-Dihydroxy-3,4-methylenedioxychalcone is a chalcone derivative known for its diverse pharmacological properties. Chalcones are a group of natural compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications, especially in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dihydroxy-3,4-methylenedioxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2’,4’-dihydroxyacetophenone with 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-3,4-methylenedioxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Dihydroxy-3,4-methylenedioxychalcone has been extensively studied for its anticancer properties. It has shown significant growth inhibitory effects on Ehrlich Ascites Carcinoma cells by inducing mitochondrial apoptosis. This compound has also been investigated for its potential to modulate the expression of apoptosis-related genes, making it a promising candidate for cancer therapy .

In addition to its anticancer properties, 2’,4’-dihydroxy-3,4-methylenedioxychalcone has been explored for its antioxidant and anti-inflammatory activities. These properties make it a valuable compound for research in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of 2’,4’-dihydroxy-3,4-methylenedioxychalcone involves the induction of apoptosis in cancer cells. This compound activates mitochondrial apoptotic pathways, leading to the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2. This results in increased apoptotic features such as membrane blebbing, chromatin condensation, and nuclear fragmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other chalcone derivatives, 2’,4’-dihydroxy-3,4-methylenedioxychalcone stands out due to its potent anticancer properties and its ability to induce apoptosis through mitochondrial pathways. Its unique structure, featuring both hydroxyl and methylenedioxy groups, contributes to its distinct biological activities .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQNYFMYKXCRKD-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417960
Record name MLS002608039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-62-5
Record name MLS002608039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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